2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid
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Overview
Description
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is an organic compound with the molecular formula C11H9FO3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a fluorine atom and a methyl group on the benzofuran ring, along with an acetic acid moiety, gives this compound unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with acids or the palladium-catalyzed coupling of aryl halides with alkynes.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide in the presence of a base.
Acetic Acid Moiety Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetic acid moiety to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylbenzofuran-3-yl)acetic acid: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
2-(7-Fluorobenzofuran-3-yl)acetic acid: Lacks the methyl group, which may influence its steric properties and interactions with molecular targets.
Uniqueness
2-(7-Fluoro-6-methylbenzofuran-3-yl)acetic acid is unique due to the presence of both fluorine and methyl groups on the benzofuran ring, which can significantly impact its chemical and biological properties. The combination of these substituents may enhance its stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C11H9FO3 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(7-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-2-3-8-7(4-9(13)14)5-15-11(8)10(6)12/h2-3,5H,4H2,1H3,(H,13,14) |
InChI Key |
PJZHWQVPCSOUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)F |
Origin of Product |
United States |
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